3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile
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Overview
Description
3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component synthesis, which includes the reaction of aromatic aldehydes, active methylene nitriles (such as malononitrile), and phenolic nucleophiles (such as β-naphthol) in the presence of a catalyst. For instance, 3-amino-1,2,4-triazole supported on hydroxyapatite-encapsulated-γ-Fe2O3 has been used as a magnetically recyclable heterogeneous basic nanocatalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied to enhance efficiency and reduce environmental impact. This includes the use of eco-friendly catalysts and solvents, as well as optimizing reaction conditions to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromene ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine pentoxide, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted chromenes and their derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antiproliferative effects, are of interest in cancer research.
Medicine: Potential therapeutic applications include the development of anticancer and antimicrobial agents.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is linked to its ability to interfere with cell division and induce apoptosis in cancer cells. The compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives such as 2-amino-4H-chromenes and 2-aminochromeno[2,3-b]pyridine-3-carbonitriles. These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness
What sets 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile apart is its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
CAS No. |
111861-47-3 |
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Molecular Formula |
C20H13ClN2O |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C20H13ClN2O/c21-16-8-4-3-7-14(16)18-15(11-22)20(23)24-17-10-9-12-5-1-2-6-13(12)19(17)18/h1-10,18H,23H2 |
InChI Key |
QQQCVNJLQSGZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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